2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE
Description
This compound is a structurally complex acetamide derivative characterized by a 1,4-diazaspiro[4.6]undeca-1,3-diene core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl bridge linked to an N-(3,5-dichlorophenyl)acetamide moiety. The spirocyclic diaza ring system introduces conformational rigidity, which may enhance target binding specificity compared to linear analogs.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl3N3OS/c24-16-7-5-15(6-8-16)21-22(29-23(28-21)9-3-1-2-4-10-23)31-14-20(30)27-19-12-17(25)11-18(26)13-19/h5-8,11-13H,1-4,9-10,14H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNYGITVGFEPBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a diaza compound and a chlorophenyl derivative.
Introduction of the sulfanyl group: This step involves the reaction of the spirocyclic intermediate with a thiol reagent under controlled conditions.
Acetylation: The final step involves the acetylation of the intermediate to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diaza ring or the chlorophenyl groups, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
2-{[3-(4-CHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,5-DICHLOROPHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially modulating the activity of these targets. Pathways involved may include oxidative stress response and inflammatory signaling.
Comparison with Similar Compounds
Key Observations :
- Spiro Ring Size : The [4.6] system in the target compound and C250-0682 introduces a larger ring compared to C250-0680 ([4.5]), which could influence conformational flexibility and steric interactions .
Benzothiazole-Based Acetamides ()
Several patented acetamides share the N-arylacetamide backbone but differ in heterocyclic systems:
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
| Feature | Target Compound | Benzothiazole Analogs |
|---|---|---|
| Core Structure | Diazaspiro[4.6]undeca-diene | Benzothiazole |
| Aryl Substituents | 3,5-Dichlorophenyl | 3,4-Dichlorophenyl/Trimethoxy |
| Functional Groups | Sulfanyl bridge | Trifluoromethyl, Methoxy |
Key Observations :
- Substituent Effects : The 3,5-dichlorophenyl group in the target compound vs. 3,4-dichlorophenyl/trimethoxy in analogs could modulate electron-withdrawing/donating effects, impacting receptor binding .
Acetamide Derivatives in Targeted Protein Degradation ()
Compounds like NZ-65 and NZ-66 incorporate acetamide moieties into chimeric degraders (e.g., AUTACs) designed for proximity-induced protein degradation. These feature trifluoromethylphenyl and triazole-linked side chains, contrasting with the target compound’s simpler spiro system.
Key Observations :
- Complexity : NZ-65/NZ-66 include extended polyethylene glycol (PEG) or hexyl spacers, enhancing solubility and linker flexibility—features absent in the target compound.
- Biological Mechanism : While the target compound’s mechanism is unspecified, NZ-65/NZ-66 are explicitly designed for ULK1-dependent mitochondrial degradation, highlighting the versatility of acetamide scaffolds in diverse applications .
GPCR-Targeting Acetamides ()
Examples such as AMG517 and HC030031 demonstrate acetamides optimized for receptor binding:
- AMG517 : N-{4-[6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl}-acetamide (TRPV1 antagonist).
- HC030031 : TRPA1 antagonist with a purine-linked acetamide.
Key Observations :
- Target Specificity : The target compound’s dichlorophenyl and spiro groups may confer distinct pharmacophore features compared to AMG517’s pyrimidinyl-benzothiazole system.
- Electron-Withdrawing Groups : Both the target compound and AMG517 utilize halogen substituents (Cl, CF3) to enhance binding affinity via hydrophobic interactions .
Biological Activity
The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspir[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide (CAS Number: 899934-86-2) is a complex organic molecule with potential pharmacological applications. Its unique structure features a spirocyclic system and various halogenated phenyl groups, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 494.9 g/mol. The structural complexity includes a diazaspiro framework and a sulfanyl group, contributing to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 494.9 g/mol |
| CAS Number | 899934-86-2 |
Antimicrobial Activity
Recent studies indicate that compounds similar to 2-{[3-(4-chlorophenyl)-1,4-diazaspir[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of spirocyclic compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
In a comparative analysis of related compounds, several demonstrated IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating potential efficacy as urease inhibitors . The presence of the chlorophenyl moiety is hypothesized to enhance lipophilicity and facilitate membrane penetration, thus improving antimicrobial action.
Enzyme Inhibition
The compound's structural characteristics suggest it may act as an inhibitor of key enzymes involved in various biological pathways. Specifically, its activity against acetylcholinesterase (AChE) has been noted in related studies where spirocyclic derivatives demonstrated significant inhibitory effects . The inhibition of AChE is particularly relevant for therapeutic strategies in treating neurodegenerative diseases like Alzheimer's.
The enzyme inhibition profile can be summarized as follows:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 - 6.28 |
| Urease | 1.13 - 6.28 |
Case Studies
In one study focusing on the synthesis and biological evaluation of spirocyclic compounds, researchers synthesized several derivatives including the target compound and assessed their biological activities through in vitro assays . The results indicated that modifications to the phenyl groups significantly influenced both antimicrobial and enzyme inhibitory activities.
Another case study explored the structure-activity relationship (SAR) of similar compounds, highlighting that the presence of electron-withdrawing groups like chlorine enhances biological activity by increasing electron deficiency at reactive sites . This finding supports the hypothesis that 2-{[3-(4-chlorophenyl)-1,4-diazaspir[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide could exhibit enhanced therapeutic potential due to its halogenated phenyl groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
